(S,R,S)-AHPC-C2-NH2 dihydrochloride is a synthetic compound that plays a significant role in the field of biochemistry, particularly in the development of targeted protein degradation technologies. This compound is a derivative of the von Hippel-Lindau protein ligand and is primarily used in the creation of proteolysis-targeting chimeras, commonly known as PROTACs. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells, thus offering a powerful approach for therapeutic intervention in various diseases, including cancer.
(S,R,S)-AHPC-C2-NH2 dihydrochloride is synthesized through chemical methods that incorporate components from established ligands and linkers used in PROTAC technology. The compound can be sourced from various chemical suppliers, including MedChemExpress and BenchChem, which provide detailed specifications and availability for research purposes .
This compound falls under the category of small molecules with specific applications in medicinal chemistry. It is classified as a ligand for E3 ubiquitin ligases and serves as a linker in PROTAC systems, enabling targeted degradation of proteins by harnessing the ubiquitin-proteasome pathway.
The synthesis of (S,R,S)-AHPC-C2-NH2 dihydrochloride typically involves multiple steps, utilizing well-established organic synthesis techniques. The process begins with the preparation of the von Hippel-Lindau ligand, which is then coupled with a suitable linker to form the desired compound. The final product is obtained through hydrochloride salt formation to enhance solubility and stability.
(S,R,S)-AHPC-C2-NH2 dihydrochloride features a chiral center, contributing to its specific stereochemistry. The molecular formula is typically represented as CxHyNzCl2, where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively.
(S,R,S)-AHPC-C2-NH2 dihydrochloride participates in various chemical reactions typical for amine-containing compounds. Key reactions include:
The reactivity profile of (S,R,S)-AHPC-C2-NH2 dihydrochloride makes it suitable for further derivatization, which is essential for developing more complex PROTAC molecules.
The mechanism of action for (S,R,S)-AHPC-C2-NH2 dihydrochloride primarily involves its role as a ligand that binds to E3 ubiquitin ligases. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation via the proteasome pathway.
(S,R,S)-AHPC-C2-NH2 dihydrochloride has significant applications in scientific research:
PROteolysis TArgeting Chimeras technology has redefined fundamental principles of therapeutic intervention by exploiting cellular protein homeostasis machinery. Unlike conventional small-molecule inhibitors that temporarily obstruct protein function through binding site occupancy, PROTACs operate catalytically to eliminate target proteins entirely via the ubiquitin-proteasome pathway. This paradigm shift offers three transformative advantages:
Expansion of Druggable Targets: PROTACs overcome limitations of traditional inhibitors by targeting proteins without deep enzymatic pockets or functional sites. By recruiting E3 ubiquitin ligases to proteins of interest, PROTACs enable degradation of transcription factors, scaffolding proteins, and regulatory subunits that constitute approximately 80% of the human proteome previously considered "undruggable" [1] [3] [7]. This capability is exemplified by clinical-stage PROTACs targeting nuclear receptors (Androgen Receptor, Estrogen Receptor) and challenging oncoproteins like Bromodomain-containing protein 4 and Signal Transducer and Activator of Transcription 3 [1] [4].
Catalytic Mechanism and Sustained Effects: PROTACs function through a substoichiometric, event-driven pharmacological model. Each PROTAC molecule can facilitate multiple rounds of target ubiquitination and degradation, offering potentially greater potency than occupancy-driven inhibitors at lower doses. The irreversible destruction of target proteins creates sustained biological effects persisting beyond the pharmacokinetic presence of the PROTAC itself—studies report sustained target suppression for up to 48 hours post-treatment [3] [7]. This catalytic efficiency is mathematically represented by the kdeg/koff ratio, where PROTACs with optimized ternary complex stability achieve high degradation efficiency despite moderate binary binding affinities [3] [4].
Overcoming Resistance Mechanisms: The modular architecture of PROTACs provides resilience against mutation-driven drug resistance. Since PROTAC-mediated degradation depends on ternary complex formation (target-PROTAC-E3 ligase) rather than high-affinity inhibition, mutations compromising target binding may be compensated by enhanced protein-protein interactions within the ternary complex. This principle was demonstrated with Bruton's Tyrosine Kinase-targeting PROTACs that effectively degraded clinically relevant resistance mutants [1] [7].
Table 1: Comparative Analysis of PROTACs vs. Traditional Small-Molecule Inhibitors
Pharmacological Property | Traditional Inhibitors | PROTAC Degraders |
---|---|---|
Mechanism of Action | Occupancy-driven inhibition | Event-driven degradation |
Target Scope | Enzymes/receptors with deep binding pockets | Includes non-enzymatic proteins (transcription factors, scaffolds) |
Dosing Requirement | Sustained high exposure for efficacy | Catalytic activity enables lower doses |
Resistance Vulnerability | High (binding site mutations) | Reduced (ternary complex dependence) |
Effect Duration | Transient (depends on PK half-life) | Prolonged (requires protein resynthesis) |
The clinical validation of PROTAC technology accelerated with two PROTAC candidates entering phase II trials by 2022: Androgen Receptor degrader Bavdegalutamide (Arvinas compound ARV-110) for prostate cancer and Estrogen Receptor degrader Vepdegestrant (Arvinas compound ARV-471) for breast cancer [1] [4]. These advancements underscore PROTACs as a disruptive modality expanding the therapeutic landscape.
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) (CAS 2241643-69-4) serves as a specialized molecular tool designed for rational PROTAC construction. Its chemical architecture comprises three functionally integrated components:
(S,R,S)-AHPC-Based VHL Ligand: This moiety specifically engages the substrate recognition domain of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The ligand originates from VH032, a second-generation VHL inhibitor with nanomolar binding affinity (Kd ≈ 90-120 nM) achieved through optimized hydroxyproline interactions that mimic the natural HIF-1α substrate [1] [4] [10]. The stereochemical configuration (S,R,S) is essential for maintaining high-affinity binding to the VHL hydrophobic pocket, as confirmed by X-ray crystallography studies of the VH032-VHL complex [1].
C2 Alkane Linker: A two-carbon spacer enabling strategic connection between the VHL ligand and target protein-binding warheads. Despite its apparent simplicity, this linker critically influences PROTAC functionality by:
Table 2: Molecular Specifications of (S,R,S)-AHPC-C2-NH2
Descriptor | Specification |
---|---|
Chemical Formula | C25H35N5O4S (base) |
Molecular Weight | 501.64 g/mol (base) |
CAS Registry Number | 2241643-69-4 |
Ligand Target | von Hippel-Lindau (VHL) E3 Ubiquitin Ligase |
Linker Composition | Ethylene spacer (C2) |
Conjugation Handle | Primary amine (-NH2) |
Functionally, (S,R,S)-AHPC-C2-NH2 operates by recruiting the VHL-Elongin B-Elongin C-Cullin 2-RBX1 (CRL2VHL) E3 ubiquitin ligase complex into proximity with target proteins. Upon ternary complex formation, the E2 ubiquitin-conjugating enzyme charged with ubiquitin is positioned to transfer ubiquitin molecules onto lysine residues of the target protein. Subsequent polyubiquitination (typically K48-linked chains) signals 26S proteasome recognition and degradation [1] [8] [9]. The compound's efficacy in PROTAC designs was validated in studies demonstrating:
The strategic importance of VHL-recruiting PROTAC components like (S,R,S)-AHPC-C2-NH2 lies in their complementary role alongside other E3 ligase ligands (e.g., cereblon-binding thalidomide derivatives). By expanding the repertoire of E3 ligases available for PROTAC design, such compounds enable tissue-specific degradation and overcome limitations associated with single-ligand systems [1] [3] [9]. This diversification is critical as the field advances toward degrading increasingly challenging targets, where optimal ternary complex geometry may require specific E3 ligase characteristics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2